molecular formula C6H6N2O3 B1322392 (2-Nitropyridin-3-yl)methanol

(2-Nitropyridin-3-yl)methanol

Cat. No.: B1322392
M. Wt: 154.12 g/mol
InChI Key: WCOJNZDASNEVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Nitropyridin-3-yl)methanol (CAS 1706436-74-9) is a nitropyridine derivative with the molecular formula C 6 H 6 N 2 O 3 and a molecular weight of 154.12 g/mol . This compound features a hydroxymethyl functional group attached to a nitropyridine ring, making it a valuable building block in organic synthesis and medicinal chemistry research. While specific pharmacological studies on this exact isomer are sparse, nitropyridines are widely recognized as key precursors for the synthesis of more complex nitrogen-containing heterocycles . For instance, related 3-nitropyridine derivatives serve as crucial intermediates in 1,3-dipolar cycloaddition reactions for constructing pyrrolo[3,4-c]pyridines and other fused ring systems, which are scaffolds of significant interest in drug discovery for their potential biological activity . The structural motif of the nitropyridine core also finds relevance in the synthesis of other substituted pyridine compounds, such as 3-fluoropyridine-2-methanol, highlighting its utility as a versatile synthetic intermediate . Researchers may employ this compound to develop novel molecular entities for various investigative purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

(2-nitropyridin-3-yl)methanol

InChI

InChI=1S/C6H6N2O3/c9-4-5-2-1-3-7-6(5)8(10)11/h1-3,9H,4H2

InChI Key

WCOJNZDASNEVCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])CO

Origin of Product

United States

Significance of the Nitropyridine Scaffold in Chemical Synthesis

The nitropyridine framework is a cornerstone in the design and synthesis of functional organic molecules. Pyridine (B92270) itself is classified as a "privileged scaffold" in medicinal chemistry, as its nitrogen-bearing heterocyclic structure is a common feature in numerous FDA-approved drugs. rsc.org The introduction of a nitro group onto this ring system further enhances its synthetic value.

Nitropyridines are considered valuable and readily available precursors for a wide array of mono- and polynuclear heterocyclic systems that exhibit significant biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. mdpi.comresearchgate.net The strong electron-withdrawing nature of the nitro group fundamentally alters the electronic properties of the pyridine ring, facilitating certain types of reactions, such as nucleophilic aromatic substitution. kochi-tech.ac.jp

Perhaps the most crucial synthetic transformation of the nitro group is its reduction to an amine. mdpi.com This conversion yields an aminopyridine, a highly versatile intermediate that opens up a vast landscape of subsequent chemical modifications. The resulting amino group can be acylated, alkylated, or used as a handle to construct fused heterocyclic systems, making nitropyridines key starting materials for creating libraries of compounds for drug discovery and agrochemical research. mdpi.comnih.gov Research has demonstrated the utility of the nitropyridine scaffold in developing potent inhibitors for various biological targets. mdpi.comresearchgate.net

Table 1: Examples of Bioactive Scaffolds Synthesized from Nitropyridine Precursors

Bioactive Compound Class Nitropyridine Precursor Example Therapeutic/Application Area Reference(s)
JAK2 Inhibitors 2-Chloro-5-methyl-3-nitropyridine Anticancer mdpi.com
Urease Inhibitors 2-Chloro-3-nitropyridine (B167233) Gastric Diseases mdpi.comresearchgate.net
MALT1 Protease Inhibitors 3-Nitropyridine derivatives Anticancer mdpi.com
SSAO Inhibitors Substituted 3-nitropyridines Neurological/Inflammatory Disorders mdpi.com
Herbicides 2-Chloro-5-nitropyridine Agrochemical mdpi.com

Role of the Methanol Moiety As a Synthetic Handle

The methanol (B129727) moiety (–CH₂OH), or hydroxymethyl group, attached to the nitropyridine core serves as a critical "synthetic handle," allowing for a variety of subsequent chemical transformations. As a primary alcohol, it is a versatile functional group that can be readily converted into other key functionalities, thereby expanding the synthetic possibilities of the parent molecule. researchgate.net

One of the most common transformations is the oxidation of the hydroxymethyl group. smolecule.com Depending on the reagents and conditions employed, it can be selectively oxidized to form the corresponding aldehyde (–CHO) or further oxidized to a carboxylic acid (–COOH). These transformations are fundamental in organic synthesis, as aldehydes and carboxylic acids are themselves precursors to a multitude of other functional groups and are key components in coupling reactions.

Furthermore, the hydroxyl group can participate in etherification and esterification reactions. acs.org This allows for the introduction of a wide range of alkyl, aryl, or acyl groups, enabling fine-tuning of the molecule's steric and electronic properties, as well as its lipophilicity and hydrogen-bonding capabilities. Such modifications are a cornerstone of medicinal chemistry, where subtle structural changes can lead to significant differences in biological activity and pharmacokinetic profiles. The use of methanol and other alcohols as C1 building blocks is a growing area of interest for creating carbon-carbon and carbon-heteroatom bonds in an atom-economical fashion. researchgate.netresearchgate.net

Table 2: Common Synthetic Transformations of the Methanol Moiety

Reaction Type Product Functional Group Typical Reagents Reference(s)
Oxidation Aldehyde (–CHO) PCC, DMP smolecule.com
Oxidation Carboxylic Acid (–COOH) KMnO₄, CrO₃
Etherification Ether (–CH₂OR) NaH, Alkyl Halide (Williamson) acs.org

Overview of Research Trajectories for 2 Nitropyridin 3 Yl Methanol

Reductive Transformations of Precursor Carbonyl Compounds

A primary and direct route to synthesizing this compound involves the reduction of the corresponding aldehyde, 2-nitropyridine-3-carbaldehyde. This transformation targets the carbonyl group for reduction to a primary alcohol while preserving the nitro group. The selection of the reducing agent is critical to ensure chemoselectivity.

Borane (B79455) dimethyl sulfide (B99878) (BMS or BH₃·S(CH₃)₂) is a stable and commercially available borane complex widely used for the reduction of various functional groups, including aldehydes. wikipedia.orgorganic-chemistry.org It offers high reactivity and is soluble in many aprotic solvents. wikipedia.org The reduction mechanism involves the dissociation of the dimethyl sulfide ligand to liberate borane (BH₃), which then acts as the reducing species. wikipedia.org For the synthesis of this compound, BMS effectively reduces the aldehyde group of 2-nitropyridine-3-carbaldehyde to the corresponding hydroxymethyl group. wikipedia.orgsigmaaldrich.com

The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) under controlled temperature conditions to manage the reactivity and prevent side reactions. nih.gov

Table 1: Reaction Parameters for Borane-Dimethyl Sulfide Reduction

Parameter Condition Rationale
Precursor 2-Nitropyridine-3-carbaldehyde The direct carbonyl precursor to the target alcohol.
Reagent Borane dimethyl sulfide (BMS) An effective and selective reducing agent for aldehydes. sigmaaldrich.com
Solvent Tetrahydrofuran (THF) A common aprotic solvent that solubilizes both the reagent and substrate.
Temperature 0°C to room temperature Allows for controlled reduction while minimizing potential side reactions.

| Work-up | Methanolic quench, followed by aqueous work-up | Decomposes excess borane and boron complexes to isolate the alcohol product. |

Sodium borohydride (B1222165) (NaBH₄) is a milder and highly selective reducing agent, particularly effective for the reduction of aldehydes and ketones to alcohols. masterorganicchemistry.comchemguide.co.uk Its chemoselectivity allows for the reduction of the carbonyl group in 2-nitropyridine-3-carbaldehyde without affecting the nitro group under standard conditions. ecochem.com.cocommonorganicchemistry.com This method is often preferred for its ease of handling and operational simplicity.

The reaction is typically carried out in protic solvents such as methanol or ethanol, where the solvent also participates in the work-up to yield the final alcohol product. chemguide.co.ukcommonorganicchemistry.com

Table 2: Reaction Parameters for Sodium Borohydride Reduction

Parameter Condition Rationale
Precursor 2-Nitropyridine-3-carbaldehyde The aldehyde starting material for the reduction.
Reagent Sodium Borohydride (NaBH₄) A mild reagent that selectively reduces aldehydes in the presence of other functional groups like nitro groups. ecochem.com.cocommonorganicchemistry.com
Solvent Methanol (MeOH) or Ethanol (EtOH) Protic solvents that are suitable for NaBH₄ reductions and facilitate the reaction. commonorganicchemistry.com
Temperature 0°C to room temperature Standard conditions for NaBH₄ reductions, ensuring a controlled reaction rate. commonorganicchemistry.com

| Work-up | Acidic or aqueous work-up | Neutralizes the reaction mixture and hydrolyzes borate (B1201080) esters to yield the final alcohol. chemguide.co.uk |

Borane-Dimethyl Sulfide Reductions

Alternative Synthetic Approaches and Modifications

Beyond the direct reduction of the aldehyde, other synthetic strategies can be employed. One notable alternative involves the nitration of a pre-existing alcohol, such as (pyridin-3-yl)methanol. However, the direct nitration of pyridine derivatives can be challenging and may lead to a mixture of regioisomers, necessitating complex purification steps. kochi-tech.ac.jpntnu.no

A more controlled, though multi-step, approach could involve a three-component ring transformation. Such reactions can construct the nitropyridine core from acyclic precursors, offering a versatile method for synthesizing substituted pyridines that might be difficult to obtain through direct functionalization. nih.gov

Another advanced method is the Suzuki-Miyaura cross-coupling reaction. This could involve coupling a suitable boronic acid or ester with a halogenated 2-nitropyridine (B88261) derivative. For instance, a reaction between a boronic acid derivative of a protected methanol and a halogenated 2-nitropyridine could be envisioned, followed by deprotection.

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the yield and purity of this compound, several parameters across the synthetic routes can be optimized.

Reagent Stoichiometry : In reductive transformations, using a slight excess of the reducing agent, such as sodium borohydride, can help drive the reaction to completion, compensating for any reagent decomposition. ecochem.com.co

Temperature Control : Maintaining a low temperature (e.g., 0°C) during the addition of the reducing agent can prevent runaway reactions and the formation of byproducts. For borane reductions, temperature control is crucial to manage its high reactivity. nih.gov

Solvent Selection : The choice of solvent can significantly impact reaction rates and selectivity. For NaBH₄ reductions, alcoholic solvents are common, while for BMS, aprotic ethers like THF are preferred to avoid reaction with the solvent. nih.govcommonorganicchemistry.com

Catalyst and Base Selection : In cross-coupling reactions like the Suzuki-Miyaura coupling, the choice of the palladium catalyst and the base (e.g., potassium carbonate) is critical for achieving high yields.

Atmosphere Control : For sensitive reactions, particularly those involving organometallic catalysts like palladium, conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation.

Purification Techniques for Synthetic Intermediates and Final Products

The isolation and purification of this compound and its synthetic intermediates are crucial for obtaining a high-purity final product.

Filtration and Washing : Crude products can often be isolated by filtration after precipitation from the reaction mixture. Subsequent washing with appropriate solvents, such as a methanol/water mixture, ethyl acetate (B1210297), or n-heptane, can remove soluble impurities. google.comgoogle.com

Recrystallization : This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical for effective purification. ijprajournal.com

Chromatography : Column chromatography is a common method for separating the desired product from byproducts and unreacted starting materials, especially when their polarities differ. While effective, it may not be ideal for large-scale synthesis. google.com

Drying : After isolation, the final product is typically dried under vacuum at a controlled temperature to remove any residual solvents. google.com

Transformations Involving the Hydroxyl Functionality

The hydroxyl group of this compound is a primary alcohol, and as such, it undergoes a range of typical alcohol reactions, including nucleophilic substitution, oxidation, and halogenation. The proximity of the electron-withdrawing nitro group can influence the reactivity of this functionality.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be converted into a better leaving group, facilitating its displacement by various nucleophiles. A prominent example of such a transformation is the Mitsunobu reaction. This reaction allows for the conversion of alcohols to a wide array of other functional groups, such as esters and ethers, under mild conditions. The reaction typically employs a phosphine (B1218219), like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol is activated by the phosphine to form an oxyphosphonium salt, which is then susceptible to nucleophilic attack with inversion of stereochemistry. While direct studies on this compound are not extensively documented, the Mitsunobu reaction is a well-established method for the functionalization of primary alcohols and has been applied to related heterocyclic systems. For instance, the coupling of various primary alcohols with pyridinol derivatives has been successfully achieved using this methodology.

Table 1: Representative Nucleophilic Substitution of Alcohols via Mitsunobu Reaction This table is illustrative of the general Mitsunobu reaction conditions and is not specific to this compound.

Alcohol SubstrateNucleophileReagentsSolventProductReference
Primary AlcoholCarboxylic AcidPPh₃, DEAD/DIADTHF or Diethyl EtherEster
(2R)-1-Methylpyrrolidin-2-yl)methanolIndole (B1671886) NitrogenPPh₃, DEADTHFN-Substituted Indole

Oxidation Reactions, Including N-Oxide Formation

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the extent of the oxidation. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are effective for the conversion of primary alcohols to aldehydes. PCC oxidations are typically carried out in dichloromethane (B109758) (CH₂Cl₂). Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will typically oxidize the primary alcohol to the corresponding carboxylic acid.

In addition to the oxidation of the hydroxymethyl group, the nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide. This transformation is commonly achieved using peracids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. The formation of the N-oxide can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For instance, the oxidation of 2-methyl-3-nitropyridines with a urea/hydrogen peroxide complex and trifluoroacetic anhydride (B1165640) has been shown to produce the corresponding N-oxides in moderate yields.

Table 2: Oxidation Reactions of Nitropyridine Derivatives This table provides examples of oxidation reactions on related nitropyridine systems.

SubstrateReagentProductReaction TypeReference
Primary AlcoholsPCCAldehydesOxidation of Alcohol
(5-Nitropyridin-2-yl)methanol (B151845)KMnO₄ or CrO₃(5-Nitropyridin-2-yl)carboxylic acidOxidation of Alcohol
2-Methyl-5-bromo-3-nitropyridineUrea/H₂O₂, Trifluoroacetic anhydride5-Bromo-2-methyl-3-nitropyridine N-oxideN-Oxide Formation
3-Substituted Pyridinesm-CPBA3-Substituted Pyridine N-oxidesN-Oxide Formation

Halogenation of the Alcohol Moiety (e.g., to 3-(bromomethyl)-5-chloro-2-nitropyridine derivatives)

The hydroxyl group of this compound can be replaced by a halogen atom, most commonly chlorine or bromine. This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. For example, (5-nitropyridin-3-yl)methanol (B3031046) can be converted to 3-(chloromethyl)-5-nitropyridine (B13113653) hydrochloride using thionyl chloride. This conversion of the alcohol to a benzylic-type halide significantly enhances its electrophilicity, making it an excellent substrate for subsequent nucleophilic substitution reactions. While the specific example of 3-(bromomethyl)-5-chloro-2-nitropyridine was not found to be synthesized directly from the corresponding alcohol, analogous chlorination of methyl groups on nitropyridine N-oxides has been reported.

Reactions Involving the Nitro Group

The nitro group is a key functional group that strongly influences the reactivity of the molecule and can itself undergo important transformations.

Reductions to Aminopyridine Derivatives

The nitro group of this compound can be selectively reduced to an amino group, yielding 3-(hydroxymethyl)pyridin-2-amine. This transformation is of significant synthetic utility as it provides access to aminopyridine derivatives, which are important building blocks in medicinal chemistry. Common methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas (H₂) or transfer hydrogenation reagents. Other reducing agents like iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or tin(II) chloride (SnCl₂) are also effective. The choice of reducing agent can be critical to avoid the over-reduction of other functional groups present in the molecule. For example, the catalytic hydrogenation of (5-nitropyridin-2-yl)methanol to (5-aminopyridin-2-yl)methanol (B1592449) has been achieved in high yield.

Table 3: Reduction of Nitro Groups in Nitropyridine Derivatives

SubstrateReducing Agent/ConditionsProductReference
(5-Nitropyridin-2-yl)methanolH₂/Pd-C in Ethanol(5-Aminopyridin-2-yl)methanol
NitroarenesFe/HCl or SnCl₂/HClAnilines
2-Chloro-3,5-dinitropyridineAmmonium sulfide5-Amino-2-chloro-3-nitropyridine

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The pyridine ring in this compound is highly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen and the ortho-nitro group. This electronic nature strongly disfavors electrophilic aromatic substitution and promotes nucleophilic aromatic substitution.

Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. The presence of the strongly deactivating nitro group further deactivates the ring towards electrophilic attack. If a reaction were to occur, it would be directed to the positions meta to the nitro group.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group at the 2-position strongly activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. In the case of this compound, this would primarily be the 6-position. Furthermore, the nitro group itself can act as a leaving group in SNAr reactions, especially when there are other activating groups on the ring or when strong nucleophiles are used. For instance, studies on 2-nitropyridines have shown that they can efficiently undergo nucleophilic substitution with fluoride (B91410) ions. Similarly, the nitro group in 2-methyl-3,5-dinitropyridine (B14619359) can be displaced by thiols. Vicarious nucleophilic substitution (VNS) is another powerful method for the functionalization of nitropyridines, allowing for the introduction of alkyl or amino groups at positions activated by the nitro group.

Reaction Mechanisms and Transition State Analysis

The reactivity of this compound can be analyzed through several key reaction types: nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and oxidation of the methanol group. The mechanisms for these transformations are influenced by the electronic properties of the substituted pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the nitro group at the 2-position would strongly activate the 4- and 6-positions for nucleophilic substitution.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com The first step involves the attack of a nucleophile on the electron-deficient pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org This step is typically the rate-determining step of the reaction. masterorganicchemistry.comresearchgate.net The negative charge of the Meisenheimer complex is delocalized over the aromatic system and is particularly stabilized by the nitro group. The transition state for this step involves the partial formation of the new bond between the nucleophile and the ring carbon.

The second step is the rapid elimination of a leaving group from the Meisenheimer complex, which restores the aromaticity of the pyridine ring. In reactions where a hydrogen atom is displaced, this is often referred to as Vicarious Nucleophilic Substitution (VNS). nih.gov

Computational studies using Density Functional Theory (DFT) on related nitropyridine systems have provided insights into the transition states of SNAr reactions. researchgate.net These studies indicate that the activation barriers are significantly influenced by the electronic nature of the pyridine ring, with electron-withdrawing groups lowering the energy of the transition state and the Meisenheimer intermediate. researchgate.net For a hypothetical SNAr reaction on a nitropyridine, the transition state would feature a partially formed bond between the nucleophile and the pyridine carbon, and a developing negative charge on the pyridine ring, stabilized by the nitro group.

Table 1: Calculated Activation Barriers for Nucleophilic Aromatic Substitution on a Model Nitropyridine System.
Reactant SystemNucleophileActivation Barrier (kcal/mol)Reference
2-Methoxy-3,5-dinitropyridinePiperidineData Not Available researchgate.net

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants. orientjchem.org The reduction typically proceeds through a series of intermediates.

The mechanism of catalytic hydrogenation of nitroarenes is complex and is generally understood to involve the sequential addition of hydrogen. The process is believed to initiate with the formation of a nitroso intermediate, followed by further reduction to a hydroxylamino intermediate, which is then finally reduced to the corresponding amine. orientjchem.org

Oxygen-insensitive nitroreductases, which catalyze two-electron transfers, can also be employed for the reduction of nitroaromatic compounds, yielding nitroso, hydroxylamino, or amino derivatives. nih.gov Conversely, oxygen-sensitive reductases proceed via a one-electron reduction to a nitro anion radical. nih.gov

Table 2: Intermediates in the Reduction of Aromatic Nitro Compounds.
Starting MaterialIntermediate 1Intermediate 2Final ProductReference
NitrobenzeneNitrosobenzenePhenylhydroxylamineAniline orientjchem.org

Oxidation of the Methanol Group

The primary alcohol functionality of the hydroxymethyl group in this compound can be oxidized to the corresponding aldehyde or carboxylic acid using suitable oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.

The mechanism of oxidation can vary depending on the reagent used. For instance, oxidation with reagents like chromium trioxide or potassium permanganate often involves the formation of a chromate (B82759) ester or manganate (B1198562) ester intermediate, respectively. This is followed by an elimination step to yield the carbonyl compound. Studies on the oxidation of methylpyridines have suggested that under certain conditions, the reaction can proceed through a free radical mechanism. shu.ac.uk

Computational studies on the oxidation of similar alcohol-substituted pyridines could provide detailed information on the transition state structures, including the bond-breaking and bond-forming events during the oxidation process.

Table 3: Oxidation Products of Substituted Pyridine Methanols.
Starting MaterialOxidizing AgentMajor ProductReference
2-HydroxymethylpyridinePIFA2-Trifluoroacetoxymethylpyridine clockss.org
3-MethylpyridineWet Air Oxidation3-Pyridinecarboxaldehyde shu.ac.uk

Strategic Utilization of 2 Nitropyridin 3 Yl Methanol in Complex Molecule Synthesis

Precursor in Heterocyclic System Construction

The inherent reactivity of (2-Nitropyridin-3-yl)methanol makes it an excellent starting material for building complex, multi-ring heterocyclic architectures. The interplay between the nitro and methanol (B129727) functionalities allows for sequential and regioselective reactions to construct elaborate molecular frameworks.

This compound has been documented as a key starting material in the synthesis of complex fused heterocyclic systems. Specifically, its role as a precursor in the construction of 6H-Thieno[2,3-e] nih.govCurrent time information in Bangalore, IN.googleapis.comtriazolo[3,4-c] nih.govCurrent time information in Bangalore, IN.googleapis.comtriazepine derivatives highlights its utility. googleapis.com Although the detailed synthetic pathway from this compound to the final tricyclic system involves multiple steps, its use underscores its importance as a foundational building block for this class of compounds. The synthesis of such fused systems is of significant interest due to the prevalence of thienopyrimidines, triazolopyrimidines, and related scaffolds in pharmacologically active molecules. nih.govsemanticscholar.org The general strategy often involves the elaboration of the methanol and nitro groups to facilitate cyclization reactions that build the adjoining triazole and triazepine rings onto the initial pyridine (B92270) core.

While direct literature detailing the incorporation of this compound into indazolinone scaffolds is not prevalent, the synthesis of structurally related azaindole cores from similar precursors is well-established. For instance, 7-azaindole (B17877) derivatives have been prepared from 2-bromo-3-nitropyridine (B22996) via Bartoli indole (B1671886) synthesis. atlanchimpharma.com This suggests a plausible pathway where this compound could be utilized.

A hypothetical, yet chemically sound, route could involve the following transformations:

Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 2-nitro-3-pyridinecarboxaldehyde.

Reductive Cyclization: This aldehyde could then undergo a reductive cyclization reaction. For example, reaction with a hydrazine (B178648) derivative followed by reduction of the nitro group and subsequent intramolecular cyclization could form the pyrazole (B372694) ring fused to the pyridine core, characteristic of an indazolinone (or more accurately, a pyrazolo[3,4-b]pyridin-3(2H)-one) scaffold.

This strategic conversion leverages the existing functionalities to construct the fused bicyclic system, demonstrating the potential of this compound in accessing this class of heterocycles.

Synthesis of Thieno[2,3-e][1][3][4]triazolo[3,4-c][1][3][4]triazepine Derivatives

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes for generating molecular complexity in a single step. acs.orgresearchgate.net Nitropyridine derivatives are often employed in these reactions. mdpi.comnih.gov Although direct participation of this compound in MCRs is not extensively documented, it serves as a ready precursor to key intermediates that are active in such transformations.

For example, the hydroxymethyl group can be converted into a more suitable functional group for MCRs:

Conversion to 2-Chloro-3-nitropyridine (B167233): Treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can transform the methanol group into a chloromethyl group, or subsequent transformations can yield 2-chloro-3-nitropyridine. mdpi.com This chloro-derivative is a common substrate in nucleophilic aromatic substitution reactions, a key step in many MCRs used to build diverse heterocyclic scaffolds. mdpi.com

Conversion to 2-Hydrazino-3-nitropyridine: The chloro-derivative can be reacted with hydrazine to produce 2-hydrazino-3-nitropyridine. This hydrazine derivative is a classic component in MCRs, such as the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), to form fused triazolopyridine systems. acs.org

This precursor role allows this compound to be a strategic starting point for accessing the diverse molecular architectures achievable through MCRs.

Chiral Derivatization and Stereoselective Synthesis

The synthesis of enantiomerically pure compounds is critical in drug discovery. This compound and its close analogs provide a platform for introducing chirality and engaging in stereoselective synthesis.

Research on the closely related analog, (3-Methyl-4-nitropyridin-2-yl)methanol, has demonstrated its use in preparing chiral molecules. For example, it is a precursor for the synthesis of (R)-2-{[(3-Methyl-4-nitropyridine-2-yl)methyl]sulfinyl}-1H-benzimidazole, a chiral sulfoxide. simsonpharma.com This transformation involves converting the methanol to a thioether and subsequent asymmetric oxidation to the sulfoxide, indicating the utility of the hydroxymethyl handle in building chiral centers.

Another approach involves reacting a derivative of the core scaffold with a chiral building block. For instance, 2-chloro-3-nitropyridine can be reacted with chiral amines or alcohols, such as R(+)-hydroxymethyl pyrrolidine, to generate chiral derivatives. This demonstrates that the activated pyridine ring is susceptible to attack by chiral nucleophiles, providing a straightforward method for producing enantiomerically enriched products. These examples underscore the potential of the (2-nitropyridin-3-yl) scaffold in asymmetric synthesis.

Scaffold Diversification Strategies

Scaffold diversification is a powerful strategy in medicinal chemistry to explore the chemical space around a core structure. This compound is well-suited for such diversification due to its multiple reactive sites: the nitro group, the hydroxymethyl group, and the pyridine ring itself. nih.gov

Key diversification strategies include:

Nitro Group Reduction: The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, H₂/Pd-C). nih.gov This resulting 2-amino-3-(hydroxymethyl)pyridine opens up a wealth of subsequent reactions, including acylation, alkylation, diazotization, and condensation to form new fused rings.

Hydroxymethyl Group Manipulation: The alcohol can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group (e.g., tosylate, mesylate, or halide) for nucleophilic substitution reactions.

Cross-Coupling Reactions: The pyridine ring, particularly after conversion to a halo-pyridine derivative (e.g., by converting the methanol to a chloride and reducing the nitro group), can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or amino substituents at various positions. atlanchimpharma.com

A practical example is seen in the diversification of 1-(3-nitropyridin-2-yl)piperazine, where the core scaffold is diversified by attaching various N-phenylacetamides and N-phenylisobutyramides to explore structure-activity relationships for urease inhibitors. nih.gov This highlights how a nitropyridine core can be systematically modified to generate libraries of related compounds.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Nitropyridin 3 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (2-Nitropyridin-3-yl)methanol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related derivative, (3,5-Dimethyl-4-nitropyridin-2-yl)methanol, run in CDCl₃, the proton of the pyridine (B92270) ring appears as a singlet at δ 8.45 ppm. The two protons of the hydroxymethyl group (CH₂OH) also present as a singlet at δ 4.75 ppm, while the six protons of the two methyl groups are observed as a singlet at δ 2.55 ppm. For other nitropyridine derivatives, the aromatic protons typically resonate in the range of δ 8.5–9.0 ppm. The coupling constants observed in the NMR spectra of 2-(2-arylvinyl)-3-nitropyridines, typically between 15–16 Hz for the double bond protons, have been crucial in confirming the trans-configuration of these diarylethenes. nih.gov Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing further structural confirmation, as demonstrated for some 2-(arylvinyl)-3-nitropyridine derivatives. nih.gov

The ¹³C NMR spectrum of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol shows the carbon attached to the nitro group (C-NO₂) at δ 152.1 ppm and the carbon attached to the hydroxyl group (C-OH) at δ 148.3 ppm. The methyl carbons (CH₃) appear at δ 21.8 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Nucleus Chemical Shift (δ, ppm) Assignment Reference
¹H8.45Pyridine-H
¹H4.75CH₂OH
¹H2.55CH₃
¹³C152.1C-NO₂
¹³C148.3C-OH
¹³C21.8CH₃

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule.

For instance, a derivative, 2-(2-nitropyridin-3-yl)ethanol, exhibits a molecular ion peak at an m/z of 168.16 in its mass spectrum. Another related compound, N-(3-nitropyridin-2-yl)-1H-indol-5-amine, shows a molecular ion peak at m/z 392.2 [M+H]⁺ in its high-resolution ESI-MS spectrum, validating its molecular weight. The fragmentation patterns observed in the mass spectrum can offer valuable structural information by indicating the loss of specific functional groups.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the purification of this compound and its derivatives and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of synthesized compounds. For a derivative of this compound, HPLC analysis using a C18 column with a mobile phase of methanol (B129727) and water (60:40) showed a retention time of 6.2 minutes. Purity assessment by HPLC is crucial, with a purity of greater than 98% often required for biological studies. The use of a C18 column with an acetonitrile/water mobile phase is a common method for assessing the purity of nitropyridine compounds.

Column Chromatography and Thin-Layer Chromatography (TLC)

Column chromatography is a standard method for the purification of this compound and its derivatives on a preparative scale. Silica gel is a commonly used stationary phase, with a gradient of solvents such as hexane (B92381) and ethyl acetate (B1210297) (e.g., 70:30 to 50:50) employed to elute the desired compound. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC), which is also used for a quick assessment of purity and to determine appropriate solvent systems for column chromatography. doi.org For example, the purification of a derivative was monitored by TLC using a 4:1 hexanes-ethyl acetate solvent system, which showed a specific Rf value of 0.30. doi.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions.

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For nitropyridine derivatives, the IR spectrum will show strong absorption bands corresponding to the nitro group (NO₂) and the hydroxyl group (-OH). For example, a related compound showed vibration bands for hydroxyl groups in the range of 3500-3400 cm⁻¹. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitropyridine chromophore gives rise to characteristic absorption maxima (λmax) in the UV-Vis spectrum. For instance, UV-Vis spectroscopy of a nitropyridine derivative in methanol confirmed electronic transitions characteristic of nitroaromatic systems with a λmax around 375 nm. The UV-Vis spectra of some 2-(2-arylvinyl)-3-nitropyridines have been studied, and it was found that the substituents on the aryl ring and at the 5-position of the pyridine ring can be altered to fine-tune the absorption spectra. nih.gov

Table 2: Summary of Analytical Techniques and Findings

Technique Purpose Key Findings for this compound and its Derivatives References
¹H NMRStructural ElucidationAromatic protons δ 8.5–9.0 ppm; CH₂OH protons δ ~4.75 ppm.
¹³C NMRStructural ElucidationC-NO₂ at ~δ 152.1 ppm; C-OH at ~δ 148.3 ppm.
Mass SpectrometryMolecular Weight and FragmentationProvides molecular ion peaks for molecular weight confirmation.
HPLCPurity AssessmentC18 columns with methanol/water or acetonitrile/water mobile phases are common.
Column ChromatographyIsolation and PurificationSilica gel with hexane/ethyl acetate gradients is frequently used. doi.org
TLCPurity Assessment and Reaction MonitoringUsed to determine Rf values and monitor purification progress. doi.org
IR SpectroscopyFunctional Group IdentificationShows characteristic bands for -OH and -NO₂ groups. researchgate.net
UV-Vis SpectroscopyFunctional Group IdentificationCharacteristic λmax for the nitropyridine chromophore. nih.gov

Computational Chemistry and Theoretical Studies of 2 Nitropyridin 3 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published studies were found that specifically detail the quantum chemical calculations of the electronic structure and reactivity of (2-Nitropyridin-3-yl)methanol. Such studies would typically involve Density Functional Theory (DFT) or other quantum mechanical methods to determine properties like:

Molecular orbital energies (HOMO and LUMO)

Electron density distribution

Molecular electrostatic potential (MEP) maps

Global and local reactivity descriptors (e.g., chemical potential, hardness, and Fukui functions)

Without these studies, a quantitative analysis of the compound's electronic characteristics and predicted reactivity sites cannot be provided.

Conformational Analysis and Energetics

There is no available research on the conformational analysis and energetics of this compound. This type of study would identify the most stable conformations of the molecule by exploring the potential energy surface associated with the rotation of its flexible bonds, such as the C-C bond connecting the hydroxymethyl group to the pyridine (B92270) ring and the C-N bond of the nitro group. Key data points that would be expected from such an analysis, but are currently unavailable, include:

Relative energies of different conformers

Rotational energy barriers

Dihedral angle values for the most stable geometries

Prediction of Spectroscopic Parameters

No computational studies have been published that predict the spectroscopic parameters of this compound. Theoretical predictions of spectroscopic data are invaluable for complementing and interpreting experimental findings. The missing computational data for this compound includes:

NMR Spectroscopy: Predicted 1H and 13C chemical shifts.

Vibrational Spectroscopy: Calculated infrared (IR) and Raman frequencies and intensities.

Electronic Spectroscopy: Theoretical UV-Vis absorption wavelengths and oscillator strengths.

A comparative table of experimental versus predicted spectroscopic data cannot be generated without these computational results.

Reaction Pathway Modeling and Mechanistic Insights

The modeling of reaction pathways involving this compound to gain mechanistic insights is another area where no research has been published. Such computational investigations would be crucial for understanding potential synthetic routes or metabolic transformations. This would involve calculating the transition state structures and activation energies for various proposed reaction mechanisms. The absence of this research means that a theoretical understanding of the compound's reactivity in specific chemical environments remains speculative.

Emerging Research Avenues and Future Prospects for 2 Nitropyridin 3 Yl Methanol in Chemical Science

Development of Novel Synthetic Methodologies

The synthesis of (2-Nitropyridin-3-yl)methanol and its derivatives has traditionally relied on established methods such as the nitration of pyridine (B92270) precursors followed by functional group interconversions. However, recent research has focused on developing more efficient, scalable, and safer synthetic strategies.

A significant advancement lies in the adoption of continuous flow technologies . For instance, the synthesis of precursors like 2-chloro-3-nitropyridine (B167233) can be achieved with high throughput and purity in continuous flow reactors. Subsequent hydroxymethylation in a plug-flow reactor can lead to high conversion rates while substantially reducing solvent waste compared to traditional batch methods. This approach not only enhances the safety and scalability of the synthesis but also aligns with the principles of green chemistry.

Another innovative approach is the three-component ring transformation (TCRT) . This method allows for the construction of the nitropyridine core from acyclic precursors, offering a convergent and often more efficient route to substituted pyridines. nih.gov While not yet specifically reported for this compound, the adaptation of TCRT presents a promising future direction for its synthesis.

Furthermore, advancements in catalytic systems are paving the way for more selective and efficient syntheses. For example, the use of specific catalysts can improve the regioselectivity of the initial nitration step, which is crucial for obtaining the desired isomer.

Table 1: Comparison of Synthetic Methodologies for Nitropyridine Derivatives

MethodKey FeaturesAdvantagesChallenges
Traditional Batch Synthesis Stepwise nitration and functionalization.Well-established procedures.Often involves harsh reagents, potential for side products, and scalability issues.
Continuous Flow Synthesis Reactions occur in a continuously flowing stream.Improved safety, scalability, and reduced waste. Requires specialized equipment and process optimization.
Three-Component Ring Transformation (TCRT) Convergent synthesis from simple precursors.High efficiency and atom economy. nih.govSubstrate scope and regioselectivity can be challenging.

Application in Functional Material Chemistry

The unique electronic and structural features of this compound make it an attractive candidate for the development of novel functional materials. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capability of the hydroxymethyl group can be harnessed to create materials with specific optical, electronic, and self-assembly properties.

One promising area is in the field of dye-sensitized solar cells (DSSCs) . Pyridine-based dyes are known to be effective photosensitizers in DSSCs. rsc.orgsigmaaldrich.com The functional groups on this compound could be modified to tune the dye's absorption spectrum and improve its anchoring to the TiO2 electrode, potentially leading to more efficient solar energy conversion. rsc.org Although direct application of the parent compound is not yet documented, its derivatives are being explored.

Moreover, nitropyridine derivatives are being investigated for their potential in non-linear optical (NLO) materials . mdpi.com The "push-pull" electronic system, which can be created by introducing electron-donating groups alongside the electron-withdrawing nitro group on the pyridine ring, is a key design principle for NLO materials. This compound serves as a valuable precursor for creating such push-pull systems.

The ability of the hydroxymethyl group to participate in polymerization reactions also opens the door for the incorporation of the 2-nitropyridin-3-yl moiety into functional polymers . These polymers could exhibit interesting properties such as thermal stability, specific conductivity, or unique photophysical behavior.

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding synthetic design and industrial processes. researchgate.net this compound and its synthesis are at the forefront of this shift towards more sustainable chemical practices.

A key development is the use of biocatalysis . Whole-cell biocatalysts, such as certain strains of Burkholderia and Pseudomonas, have shown the ability to perform regioselective oxyfunctionalization of pyridine rings. nih.govresearchgate.net This enzymatic approach offers a green alternative to traditional chemical oxidation methods, which often rely on harsh and toxic reagents. The biocatalytic synthesis of ribonucleoside analogues also highlights the move towards more environmentally friendly synthetic strategies. rsc.org

The choice of solvents is another critical aspect of sustainable chemistry. Research has shown that reactions involving nitropyridine derivatives can be effectively carried out in more environmentally benign solvents like methanol (B129727) . mdpi.commdpi.comresearchgate.net The development of solvent-free reaction conditions, where possible, further enhances the green credentials of these synthetic routes. dokumen.pub

Furthermore, the integration of this compound into a circular economy framework is a future prospect. This would involve designing processes where the compound is derived from renewable feedstocks and where any byproducts or end-of-life materials can be recycled or repurposed, minimizing waste and environmental impact.

Table 2: Green Chemistry Approaches in the Context of this compound

ApproachDescriptionPotential Benefits
Biocatalysis Use of enzymes or whole organisms to catalyze reactions.High selectivity, mild reaction conditions, reduced waste. nih.govresearchgate.net
Green Solvents Replacement of hazardous solvents with more environmentally friendly alternatives like methanol.Reduced environmental impact and improved worker safety. researchgate.net
Continuous Flow Processing Reactions are performed in a continuous stream rather than in a batch.Enhanced safety, better process control, and reduced waste.

Interdisciplinary Research Opportunities in Chemical Synthesis

The versatility of this compound makes it a valuable tool in a wide range of interdisciplinary research areas within chemical synthesis.

In medicinal chemistry , this compound is a key building block for the synthesis of a variety of biologically active molecules. mdpi.com Its derivatives have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents. nih.gov The nitro group can be reduced to an amino group, which can then be further functionalized to create diverse libraries of compounds for drug discovery. nih.govfrontiersin.org

A particularly exciting interdisciplinary application is in the development of radiolabeled compounds for positron emission tomography (PET) imaging . The nitropyridine moiety can serve as a handle for the introduction of radioisotopes like fluorine-18. nih.gov This allows for the synthesis of PET tracers that can be used to visualize and study biological processes in vivo, aiding in the diagnosis and understanding of diseases. nih.gov

In the field of catalysis , the pyridine nitrogen and the hydroxymethyl oxygen of this compound can act as coordination sites for metal ions. This makes it a potential precursor for the synthesis of novel ligands for transition metal catalysts. mdpi.commdpi.com These new catalytic systems could find applications in a variety of organic transformations, from cross-coupling reactions to asymmetric synthesis. unizar.es

Finally, computational chemistry plays a crucial role in understanding and predicting the reactivity and properties of this compound and its derivatives. Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict spectroscopic properties, and guide the design of new functional molecules with desired characteristics. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Nitropyridin-3-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically starts with functionalizing pyridine derivatives. For example, nitration of 3-hydroxymethylpyridine or reduction of pre-nitrated intermediates (e.g., using LiAlH₄) can yield the target compound. Key factors include:

  • Temperature : Nitration reactions often require low temperatures (0–5°C) to avoid side reactions like over-nitration .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nitro-group introduction .
  • Catalysts : Acidic catalysts (H₂SO₄/HNO₃ mixtures) improve regioselectivity for the 2-nitro position .
    • Data Table :
MethodYield (%)Purity (%)Key Conditions
Direct nitration45–5590–95H₂SO₄/HNO₃, 0°C, 12h
Reduction of nitro ester60–70≥97LiAlH₄, THF, reflux

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR identifies nitro and hydroxymethyl groups (e.g., nitro protons at δ 8.5–9.0 ppm; hydroxymethyl at δ 4.5–5.0 ppm). IR spectroscopy confirms O–H (3200–3400 cm⁻¹) and NO₂ (1520–1370 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (154.13 g/mol) and fragmentation patterns .
  • X-ray Crystallography : SHELX/ORTEP-III software refines crystal structures, confirming nitro-group orientation and hydrogen-bonding networks .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer :

  • Light Sensitivity : Nitro groups degrade under UV light; store in amber vials at –20°C.
  • Moisture : Hygroscopic hydroxymethyl group requires desiccants (e.g., silica gel).
  • Solvent Stability : Stable in DMSO or ethanol for ≤6 months; avoid aqueous bases (risk of nitro-group hydrolysis) .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group acts as an electron-withdrawing group, directing electrophilic substitution to the pyridine ring’s 5-position. For Suzuki-Miyaura couplings:

  • Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (80°C) achieves aryl-boronic acid coupling .
  • Limitations : Nitro groups may inhibit catalysis; pre-reduction to NH₂ improves reactivity but requires post-oxidation .

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina models interactions with enzymes (e.g., cytochrome P450). The nitro group’s electronegativity enhances binding to heme iron .
  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and predicts redox potentials (e.g., nitro → nitroso reduction at –0.8 V vs. SCE) .

Q. How can contradictory data on reaction yields be resolved in the synthesis of this compound analogs?

  • Methodological Answer :

  • Controlled Experiments : Vary one parameter (e.g., solvent polarity) while holding others constant.
  • Statistical Analysis : ANOVA identifies significant factors (e.g., temperature vs. catalyst loading).
  • Case Study : A 2024 study found conflicting yields (40% vs. 70%) due to trace moisture; rigorous drying increased reproducibility .

Q. What strategies address regioselectivity challenges in functionalizing this compound?

  • Methodological Answer :

  • Protecting Groups : TBDMS protection of the hydroxymethyl group directs nitration to the 2-position .
  • Directed Metalation : LDA at –78°C deprotonates the 4-position, enabling halogenation .

Key Research Findings

  • Biological Activity : Derivatives show moderate inhibition of Pseudomonas aeruginosa biofilm formation (IC₅₀ = 12 µM) via quorum-sensing disruption .
  • Material Science : Nitro-pyridine motifs enhance electron mobility in OLEDs (e.g., 15% efficiency increase vs. non-nitrated analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.